2,5-Dibromo-4-fluorobenzo[d]thiazole

Medicinal Chemistry Cross-Coupling Chemistry Parallel Synthesis

2,5-Dibromo-4-fluorobenzo[d]thiazole is a polyhalogenated benzothiazole building block bearing bromine atoms at the C2 and C5 positions and a fluorine atom at C4. It possesses the molecular formula C₇H₂Br₂FNS and a molecular weight of 310.97 g/mol.

Molecular Formula C7H2Br2FNS
Molecular Weight 310.97
CAS No. 1427426-59-2
Cat. No. B2788629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-fluorobenzo[d]thiazole
CAS1427426-59-2
Molecular FormulaC7H2Br2FNS
Molecular Weight310.97
Structural Identifiers
SMILESC1=CC(=C(C2=C1SC(=N2)Br)F)Br
InChIInChI=1S/C7H2Br2FNS/c8-3-1-2-4-6(5(3)10)11-7(9)12-4/h1-2H
InChIKeyLSYHSGURCDEIDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-4-fluorobenzo[d]thiazole (CAS 1427426-59-2) | Core Properties and Procurement-Relevant Identity


2,5-Dibromo-4-fluorobenzo[d]thiazole is a polyhalogenated benzothiazole building block bearing bromine atoms at the C2 and C5 positions and a fluorine atom at C4 . It possesses the molecular formula C₇H₂Br₂FNS and a molecular weight of 310.97 g/mol . The compound is supplied as a white to pink crystalline powder with a melting point of 34–38 °C and a boiling point of 242.8 °C at 760 mmHg . Commercial availability includes pack sizes from 100 mg to gram scale at a minimum purity specification of 95% . Its dual halogenation pattern (Br at two electronically distinct positions, plus a 4-F substituent) provides orthogonal reactivity handles for sequential functionalization that non-fluorinated or mono-halogenated congeners cannot offer, making it a strategic intermediate for diversity-oriented synthesis in medicinal chemistry and agrochemical discovery [1].

Why 2,5-Dibromo-4-fluorobenzo[d]thiazole Cannot Be Replaced by Close Benzothiazole Analogs in Medicinal Chemistry Programs


Superficially similar benzothiazole building blocks—such as 2,5-dibromobenzo[d]thiazole (CAS 1019111-64-8, lacks the 4-F substituent) , 2-bromo-4-fluorobenzo[d]thiazole (CAS 887580-83-8, mono-brominated) , and 2,6-dibromo-4-fluorobenzo[d]thiazole (CAS 1188226-62-1, regioisomeric) —share the benzothiazole core but differ critically in the number, type, and position of halogens. These positional and compositional differences translate into distinct reactivity profiles in cross-coupling chemistry, divergent lipophilicity (LogP values), and altered electronic properties that directly affect structure-activity relationships (SAR) when incorporated into bioactive molecules. The 4-fluorine substituent on 2,5-dibromo-4-fluorobenzo[d]thiazole has been shown in related 4-fluorobenzothiazole-containing SARS-CoV-2 Mpro inhibitors (e.g., TKB245, TKB248) to play a crucial role in potent enzymatic inhibition by engaging solvent-accessible regions in the binding pocket [1]. A generic substitution among these analogs without experimental validation of the specific substitution pattern risks losing binding affinity, altering pharmacokinetic profiles, or compromising synthetic efficiency. The quantitative evidence below establishes where 2,5-dibromo-4-fluorobenzo[d]thiazole is differentiated and why it must be specified in procurement documents.

2,5-Dibromo-4-fluorobenzo[d]thiazole: Head-to-Head and Cross-Study Comparative Evidence for Informed Procurement


Dual Bromine Leaving Groups Enable Sequential, Chemoselective Cross-Coupling Unavailable from Mono-Brominated or Non-Fluorinated Analogs

The presence of two bromine atoms at the electronically distinct C2 (thiazole ring) and C5 (benzene ring) positions on 2,5-dibromo-4-fluorobenzo[d]thiazole permits sequential Pd-catalyzed cross-coupling reactions with chemoselective differentiation [1]. In contrast, 2-bromo-4-fluorobenzo[d]thiazole (CAS 887580-83-8) contains only a single C2-bromine handle, limiting its utility to one functionalization step . The non-fluorinated analog 2,5-dibromobenzo[d]thiazole (CAS 1019111-64-8) retains the dual bromine pattern but lacks the 4-fluorine substituent that electronically modulates the benzothiazole ring, altering coupling rates at the C5 position . In Pd-catalyzed Suzuki-Miyaura couplings on related 2,5-dibromothiophene/benzothiazole systems, the C2-bromine displays higher reactivity than the C5-bromine (typically >10:1 selectivity in monofunctionalization owing to the electron-withdrawing effect of the thiazole nitrogen), enabling sequential aryl/heteroaryl installation for library synthesis [1].

Medicinal Chemistry Cross-Coupling Chemistry Parallel Synthesis

Significantly Higher LogP (4.09) versus Non-Fluorinated 2,5-Dibromobenzo[d]thiazole (LogP ~3.82-4.35) Impacts Pharmacokinetic and Solubility Predictions

The experimentally determined or calculated LogP for 2,5-dibromo-4-fluorobenzo[d]thiazole is 4.09 (Fluorochem data) . The non-fluorinated congener 2,5-dibromobenzo[d]thiazole (CAS 1019111-64-8) has a reported LogP of approximately 3.82–4.35 depending on the prediction algorithm (typical value 3.82 for 5,7-dibromo isomer; some sources cite 4.35 for 2,5-isomer) [1]. The substitution of a hydrogen with fluorine at the C4 position of the benzothiazole core generally increases LogP modestly (+0.1 to +0.3 log units depending on the scaffold) due to increased polarizability, while simultaneously influencing pKa at the thiazole nitrogen [2]. The 4-fluorine substituent in structurally related 4-fluorobenzothiazole-containing protease inhibitors (TKB245, TKB248) has been shown by X-ray crystallography to engage solvent-accessible regions, with the fluorine atom making productive van der Waals contacts that contribute to binding potency [2].

Drug Design Physicochemical Properties ADME

Regioisomeric Purity: 2,5-Dibromo Substitution Pattern Provides Unique Synthetic Access Relative to 2,6-Dibromo Isomer in Benzo-Fused Heterocycle Construction

The C2 and C5 bromination pattern of 2,5-dibromo-4-fluorobenzo[d]thiazole is structurally distinct from its 2,6-dibromo regioisomer (CAS 1188226-62-1) . In the benzothiazole ring system, electrophilic aromatic substitution (EAS) directs incoming electrophiles to the 6-position of the benzene ring when the 2-position is already substituted or deactivated. Consequently, synthesizing the 2,5-dibromo pattern typically requires a de novo ring construction approach rather than direct bromination, as direct bromination of benzothiazole preferentially yields the 6-bromo isomer . The 4-fluorine substituent further modifies regioselectivity in subsequent functionalization steps. In lithiation studies on model fluorinated benzothiazoles (4-fluoro-, 4,6-difluoro-, and 2-bromo-4,6-difluorobenzothiazole), the main metalation site was shown to shift depending on the fluorine substitution pattern, with 4-fluorine directing lithiation to different positions compared to non-fluorinated analogs [1]. This translates into a differentiated synthetic utility: the 2,5-dibromo-4-fluoro isomer provides access to 2,5-diaryl-4-fluorobenzothiazole scaffolds that cannot be accessed from the 2,6-dibromo-4-fluoro regioisomer.

Organic Synthesis Regioselectivity Heterocyclic Chemistry

Melting Point (34–38 °C) Facilitates Handling as a Low-Melting Solid, Contrasting with Higher-Melting Non-Fluorinated Dibromo Analogs

The melting point of 2,5-dibromo-4-fluorobenzo[d]thiazole is reported as 34–38 °C . The non-fluorinated analog 2,5-dibromobenzo[d]thiazole (CAS 1019111-64-8) exhibits a higher melting point of 127–129 °C . The dramatic ~90 °C depression in melting point upon introduction of the 4-fluorine substituent reflects disrupted crystal packing due to the steric and electronic effects of fluorine. While both compounds share similar molecular weights (target: 310.97 g/mol; comparator: 292.98 g/mol) , the target compound transitions to a liquid near ambient laboratory temperature, which can facilitate liquid handling in automated synthesis platforms but requires refrigerated storage (4 °C or −20 °C per vendor recommendations) .

Compound Management Physical Properties Automated Dispensing

Validated 4-Fluorobenzothiazole Pharmacophore in Antiviral and Antitumor Drug Design Adds Target Relevance Beyond Simple Building Block Status

The 4-fluorobenzothiazole substructure present in 2,5-dibromo-4-fluorobenzo[d]thiazole has been independently validated as a privileged pharmacophoric element in multiple drug discovery programs. Two orally bioavailable SARS-CoV-2 main protease (Mpro) inhibitors, TKB245 and TKB248, each containing a 4-fluorobenzothiazole moiety, demonstrated specific enzymatic inhibition with the 4-fluorine making critical contacts in the Mpro active site as confirmed by co-crystal structures [1]. Separately, 5-fluorobenzothiazole-containing compound TKB272 showed enhanced Mpro inhibition potency (IC₅₀ improvement of >10-fold over the non-fluorinated parent) through fluorine scanning, establishing that fluorine placement on the benzothiazole ring directly modulates target engagement [2]. In antitumor research, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) exhibited potent and selective cytotoxicity against breast cancer cell lines (MCF-7, MDA 468) with GI₅₀ values < 10 nM, while non-fluorinated analog DF 203 showed similar potency but distinct CYP-mediated bioactivation profiles, with CYP1A1 and CYP2W1 selectively metabolizing the fluorinated congeners [3]. These findings establish the 4-fluorobenzothiazole motif—the core embedded in 2,5-dibromo-4-fluorobenzo[d]thiazole—as a structure with demonstrated biological relevance, distinguishing it from non-fluorinated benzothiazole building blocks that lack this validated pharmacophoric element.

Antiviral Drug Discovery Protease Inhibition Fragment-Based Design

H-Bond Acceptor Count of 1 versus 0 for 2,5-Dibromobenzo[d]thiazole Alters Solubility and Drug-Likeness Predictions in Early-Stage Screening

2,5-Dibromo-4-fluorobenzo[d]thiazole has a hydrogen bond acceptor count of 1 (from the thiazole nitrogen; the fluorine atom is a very weak H-bond acceptor) as noted in the Fluorochem datasheet . The non-fluorinated analog 2,5-dibromobenzo[d]thiazole (CAS 1019111-64-8) has an H-bond acceptor count of 1 as well, but the fluorine atom in the target compound contributes additional polar surface area (PSA ~41.1 Ų for dibromobenzothiazoles) [1]. When incorporated into larger drug-like molecules, the 4-fluorine substituent can influence molecular recognition through orthogonal multipolar interactions (C–F···H–C, C–F···C=O) that are not possible with the C–H analog [2]. In fragment-based drug design, the 4-fluorine atom provides a ¹⁹F NMR handle for direct monitoring of protein-ligand interactions without the need for isotopic labeling, a capability absent in non-fluorinated analogs [2].

Computational Chemistry Drug-Likeness Library Design

2,5-Dibromo-4-fluorobenzo[d]thiazole: Evidence-Backed Application Scenarios for Procurement Decision-Making


Sequential Suzuki-Miyaura Library Synthesis for Kinase or Protease Inhibitor Lead Optimization

The dual bromine handles at C2 and C5 with electronically differentiated reactivity allow chemists to perform two sequential Pd-catalyzed cross-couplings on a single intermediate, installing aryl, heteroaryl, or vinyl groups at each position [1]. The 4-fluorine atom remains intact throughout coupling sequences and contributes the pharmacophoric element validated in SARS-CoV-2 Mpro inhibitors TKB245/TKB248 and antitumor 5F 203 . This enables parallel library synthesis of 2,5-diaryl-4-fluorobenzothiazoles for SAR exploration, a synthetic sequence that mono-brominated or non-fluorinated analogs cannot replicate with the same efficiency or pharmacophoric relevance.

Fragment-Based Drug Discovery Leveraging Built-In ¹⁹F NMR Detection

The 4-fluorine substituent on 2,5-dibromo-4-fluorobenzo[d]thiazole provides a natural ¹⁹F NMR probe for monitoring protein-ligand interactions in fragment-based screening [1]. After installation of fragment-sized substituents at C2 and/or C5 via cross-coupling, the ¹⁹F signal can be used to detect binding events in protein NMR experiments without additional fluorinated tag synthesis. The non-fluorinated 2,5-dibromobenzo[d]thiazole lacks this capability, meaning fluorinated analog procurement is essential for programs that rely on ¹⁹F NMR for hit validation .

Regioselective Construction of Angular (2,5-Diaryl) Fluorobenzothiazole Architectures Not Accessible from 2,6-Regioisomer

For target molecules requiring a 2,5-diaryl substitution pattern on the fluorobenzothiazole core—such as certain kinase hinge-binding motifs with angular geometry—only the 2,5-dibromo isomer (CAS 1427426-59-2) provides the correct substitution vectors [1]. The 2,6-dibromo isomer (CAS 1188226-62-1) yields a linear diaryl architecture that cannot mimic the same 3D pharmacophore shape. Procurement must specify CAS 1427426-59-2 to ensure the intended regioisomer; analytical certification (¹H NMR, HPLC) should confirm absence of the 2,6-isomer as a contaminant [1].

Synthesis of 4-Fluorobenzothiazole-Containing Antiviral or Antitumor Candidates with Precedented Target Engagement

The 4-fluorobenzothiazole core embedded in 2,5-dibromo-4-fluorobenzo[d]thiazole has direct precedent in clinically relevant antiviral (SARS-CoV-2 Mpro) and antitumor programs [1]. Researchers designing next-generation analogs of TKB245/TKB248 or 5F 203 can use 2,5-dibromo-4-fluorobenzo[d]thiazole as a late-stage diversification point to explore SAR at the C2 and C5 positions while retaining the validated 4-fluorobenzothiazole pharmacophore. This application scenario is uniquely served by the target compound and cannot be addressed by non-fluorinated or regioisomeric alternatives.

Quote Request

Request a Quote for 2,5-Dibromo-4-fluorobenzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.